An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Core Properties and Synthetic Applications
An In-depth Technical Guide to 4-Bromophenylhydrazine Hydrochloride: Core Properties and Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromophenylhydrazine hydrochloride is a pivotal chemical intermediate, extensively utilized in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and specialty chemicals. Its strategic importance is most pronounced in the Fischer indole synthesis, a classic and versatile method for creating indole scaffolds. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modifications through various cross-coupling reactions, significantly enhancing its utility in the construction of complex molecular architectures for drug discovery and development. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its key applications, and visual representations of reaction pathways and workflows.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-bromophenylhydrazine hydrochloride is essential for its appropriate handling, storage, and application in research and development.
Data Presentation: Summarized Quantitative Data
The following tables provide a concise summary of the key quantitative data for 4-bromophenylhydrazine hydrochloride.
Table 1: General Physicochemical Properties
| Property | Value | Citation |
| CAS Number | 622-88-8 | [1] |
| Molecular Formula | C₆H₈BrClN₂ | [1][2] |
| Molecular Weight | 223.50 g/mol | [1] |
| Appearance | White to cream to brown or pink crystals, crystalline powder, or flakes. | [3] |
| Melting Point | 220-230 °C (with decomposition) | |
| Solubility | Soluble in water. |
Table 2: Spectroscopic Data
| Technique | Spectral Data Highlights | Citation |
| ¹H NMR Spectroscopy | Spectra are available, with expected signals for aromatic protons and hydrazine protons. Chemical shifts will vary with the solvent used. | [1][4] |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching. | [1] |
| Mass Spectrometry | The mass spectrum of the free base, 4-bromophenylhydrazine, shows major peaks (m/z) at 186 and 188, corresponding to the isotopic pattern of bromine. | [5] |
Key Synthetic Applications and Experimental Protocols
4-Bromophenylhydrazine hydrochloride is a versatile reagent, primarily employed in the synthesis of indole and pyrazole derivatives.
The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[6]. The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia[6].
This protocol details the synthesis of 6-bromo-1,2,3,4-tetrahydrocarbazole from 4-bromophenylhydrazine hydrochloride and cyclohexanone, a classic example of the Fischer indole synthesis[8][9].
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride, cyclohexanone (1 equivalent), and glacial acetic acid.
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Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (typically after 1-2 hours of reflux), pour the reaction mixture into a beaker of cold water and stir until a solid precipitate forms[10].
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 6-bromo-1,2,3,4-tetrahydrocarbazole[9].
Synthesis of Pyrazole Derivatives
4-Bromophenylhydrazine hydrochloride is also a key precursor in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound[11][12].
This protocol outlines the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from 4-bromophenylhydrazine hydrochloride and acetylacetone[13][14].
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Preparation of the Hydrazine: Dissolve 4-bromophenylhydrazine hydrochloride in water and basify with a suitable base (e.g., 10% sodium hydroxide) to liberate the free hydrazine. Extract the free hydrazine with a suitable organic solvent (e.g., ether).
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Reaction Setup: In a round-bottomed flask, dissolve the extracted 4-bromophenylhydrazine in a suitable solvent, such as ethanol.
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Reaction Execution: Cool the solution in an ice bath and add acetylacetone (1 equivalent) dropwise with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction can be monitored by TLC.
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Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.
Mandatory Visualizations: Diagrams and Workflows
Visual representations of the synthetic pathways and experimental workflows provide a clear and concise understanding of the processes involved.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Fischer Indole Synthesis Workflow.
Caption: Pyrazole Synthesis Experimental Workflow.
Caption: Logical Relationship of 4-Bromophenylhydrazine HCl.
Safety and Handling
4-Bromophenylhydrazine hydrochloride is classified as a substance that can cause severe skin burns and eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Bromophenylhydrazine hydrochloride is a chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor for the synthesis of indoles and pyrazoles, coupled with the potential for further functionalization via its bromo-substituent, makes it an indispensable tool for the creation of novel bioactive molecules. The information and protocols provided in this technical guide are intended to support researchers in the safe and effective use of this versatile compound.
References
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